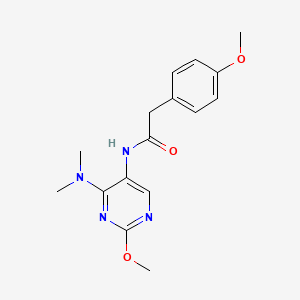

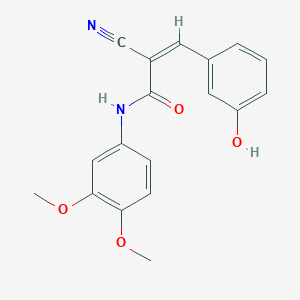

![molecular formula C21H22F2N4OS B2878094 N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide CAS No. 688356-13-0](/img/structure/B2878094.png)

N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide

カタログ番号 B2878094

CAS番号:

688356-13-0

分子量: 416.49

InChIキー: GDQWQWUGHBXSKC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with a difluoroanilino group, a sulfanyl group, and an N-butyl-N-methylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazoline core is a bicyclic structure containing two nitrogen atoms . The difluoroanilino group would add aromaticity to the molecule, while the sulfanyl group and the N-butyl-N-methylacetamide group would add further complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline core and the difluoroanilino group could potentially increase its stability and affect its solubility .科学的研究の応用

H1-Antihistaminic Agents

- Novel triazoloquinazolin-5-ones, related to the compound , have been synthesized and tested for their H1-antihistaminic activity. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs. One particular compound, 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, emerged as the most active compound, showing comparable protection to chlorpheniramine maleate but with less sedation (Alagarsamy et al., 2008).

Antimicrobial Activity

- Methylsulfanyl-triazoloquinazoline derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as against yeast and fungi (Al-Salahi et al., 2013).

Human Histamine H4 Receptor Inverse Agonists

- Quinazoline sulfonamides, closely related to the query compound, have been synthesized and optimized for affinity at the human histamine H4 receptor (H4R). These compounds behave as inverse agonists at H4R and have demonstrated anti-inflammatory activity in an animal model of acute inflammation (Smits et al., 2010).

Synthesis and Reactivity

- The synthesis and reactivity of various triazolo-annelated quinazolines have been reported. These studies provide insights into the chemical properties and potential applications of similar compounds, including the one (Al-Salahi, 2010).

Anti-inflammatory Activity

- Newer quinazolin-4-one derivatives have been synthesized and shown to exhibit varying degrees of anti-inflammatory activity. This research indicates the potential of quinazoline derivatives in the development of anti-inflammatory drugs (Kumar & Rajput, 2009).

Antiviral Activities

- Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses. Some compounds showed inhibitory effects on the replication of avian influenza (H5N1) virus (Selvam et al., 2007).

将来の方向性

特性

IUPAC Name |

N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N4OS/c1-3-4-11-27(2)19(28)13-29-21-25-18-8-6-5-7-15(18)20(26-21)24-14-9-10-16(22)17(23)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQWQWUGHBXSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5,10-Dimethyl-tetradecahydrophenazine

858855-98-8

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)

![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)